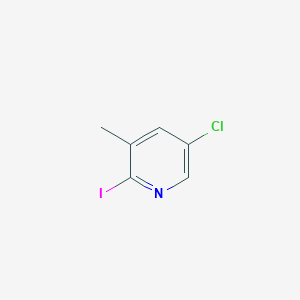

5-Chloro-2-iodo-3-methylpyridine

Description

Significance of Polyfunctionalized Pyridines in Contemporary Chemistry

Polyfunctionalized pyridines, which are pyridine (B92270) rings bearing multiple distinct substituent groups, are privileged structural motifs in contemporary chemistry. Their prevalence stems from their appearance in a wide array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring serves as a crucial pharmacophore in numerous FDA-approved drugs and is a key component in ligands for transition metal catalysis, functional materials, and alkaloids. orientjchem.orgresearchgate.net The ability to introduce multiple functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing biological activity or material performance. The strategic placement of different substituents opens up avenues for sequential and selective chemical transformations, making these compounds highly versatile intermediates in the construction of complex molecular architectures.

Overview of Strategic Approaches to Pyridine Functionalization

The direct and selective functionalization of the pyridine ring presents a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. orientjchem.org Traditional methods often suffer from harsh conditions and a lack of regioselectivity. sigmaaldrich.com Consequently, modern organic synthesis has focused on developing more sophisticated and strategic approaches.

These strategies include:

Direct C-H Functionalization: This atom-economical approach seeks to directly convert carbon-hydrogen bonds into new functional groups. orientjchem.orgsigmaaldrich.com While functionalization at the C2 and C4 positions is often favored due to the electronic properties of the ring, recent innovations have enabled more challenging meta-selective (C3 and C5) functionalizations. pipzine-chem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. wikipedia.org The use of di- or poly-halogenated pyridines allows for sequential couplings, exploiting the differential reactivity of the various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl). nih.govresearchgate.net

Activation via N-Oxides or Pyridinium (B92312) Salts: The pyridine nitrogen can be activated by conversion to an N-oxide or a pyridinium salt. This modification alters the electronic landscape of the ring, facilitating reactions that are otherwise difficult to achieve. acs.org

De Novo Synthesis: In some cases, the most efficient method is to construct the substituted pyridine ring from acyclic precursors, building the desired substitution pattern into the molecule from the start. researchgate.net

The compound 5-Chloro-2-iodo-3-methylpyridine is a prime example of a polyfunctionalized pyridine designed for use in these strategic synthetic approaches.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClIN |

|---|---|

Molecular Weight |

253.47 g/mol |

IUPAC Name |

5-chloro-2-iodo-3-methylpyridine |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 |

InChI Key |

OVPYYAACVCANPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Iodo 3 Methylpyridine

Regioselective Halogenation Strategies (Iodination and Chlorination)

The introduction of halogen atoms onto a pyridine (B92270) ring can be challenging due to the ring's inherent electronic properties.

Iodination: Direct C-H iodination of pyridines can be achieved through radical-based protocols. rsc.org These methods often result in iodination at the C3 and C5 positions. rsc.org For instance, 2-Iodo-3-methylpyridine can be prepared from 2-bromo-3-methylpyridine (B184072) via a reaction with an organozinc-lithium compound followed by treatment with iodine, yielding the product in high yield. guidechem.com Iodopyridines are valuable intermediates in cross-coupling reactions like the Suzuki-Miyaira and Negishi reactions. guidechem.com

Chlorination: The chlorination of alkyl pyridines can be a complex process, with the potential for both side-chain and nuclear chlorination. google.com The reaction conditions, such as temperature and the molar ratio of chlorine to the pyridine substrate, significantly influence the product distribution. google.com For example, the vapor-phase chlorination of 2-methylpyridine (B31789) can yield a mixture of monochloro-, dichloro-, and trichloromethyl pyridines. google.com Pyridine N-oxides are often used as intermediates to activate the pyridine ring towards electrophilic substitution, facilitating chlorination at the 2- and 4-positions. researchgate.net Another method involves the chlorination of 2-aminopyridines using LiCl in the presence of Selectfluor, which can provide chlorinated pyridines with high regioselectivity. rsc.org

Strategies for Methyl Group Installation

The introduction of a methyl group onto a pyridine ring can be accomplished through various methods. One industrial method for producing 3-methylpyridine (B133936) (3-picoline) involves the reaction of acrolein with ammonia (B1221849) over an oxide-based catalyst. wikipedia.org A more controlled synthesis involves the reaction of acrolein, propionaldehyde (B47417), and ammonia. wikipedia.org The Chichibabin pyridine synthesis, using acetaldehyde, formaldehyde, and ammonia, also yields 3-methylpyridine as a co-product. wikipedia.org

For the synthesis of 2-chloro-5-methylpyridine (B98176), one route starts with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. google.com This is then aminated and cyclized to a dihydropyridone, which is subsequently halogenated, dehydrohalogenated, and chlorinated to give the desired product. google.comepo.org

Sequential Functionalization for Assembling 5-Chloro-2-iodo-3-methylpyridine

The synthesis of this compound requires a carefully planned sequence of reactions to install the three substituents at the correct positions. A plausible route could start with a readily available substituted pyridine and introduce the remaining functional groups.

For example, starting with 2-chloro-3-methylpyridine (B94477), which can be obtained from the mixture of its isomer, 2-chloro-5-methylpyridine, through a process involving hydrogenation and dechlorination of the 5-methyl isomer followed by rectification. google.com The subsequent iodination of 2-chloro-3-methylpyridine at the 5-position would be a critical step. However, direct iodination might lead to a mixture of products.

Alternatively, one could start with a molecule that already contains the iodo and methyl groups, such as 2-iodo-3-methylpyridine. guidechem.comsigmaaldrich.com The subsequent chlorination at the 5-position would then be the final step. The challenge in this approach lies in achieving regioselective chlorination without affecting the iodo group.

A third strategy could involve a halogen dance reaction. For example, a process for synthesizing 2-bromo-4-iodo-3-methylpyridine (B13684998) involves the halogenation of 2-bromopyridine (B144113) to 2-bromo-3-iodopyridine, followed by a halogen dance reaction to introduce the methyl group and rearrange the iodo substituent. patsnap.com A similar strategy might be adaptable for the synthesis of the target compound.

The synthesis of related compounds provides further insights. For instance, 5-chloro-3-methylpyridine-2-carboxylic acid can be synthesized from 5-chloro-3-methylpicolinonitrile. chemicalbook.com This highlights the utility of nitrile hydrolysis in pyridine functionalization. The synthesis of 2-chloro-3-iodo-5-methylpyridine (B1460942) itself has been documented, indicating its availability as a chemical intermediate. sigmaaldrich.com

The following table summarizes some of the key synthetic transformations discussed:

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-bromo-3-methylpyridine | nBu₄ZnLi₂·TMEDA, I₂ | 2-Iodo-3-methylpyridine | guidechem.com |

| 5-chloro-3-methylpicolinonitrile | NaOH, EtOH, reflux | 5-chloro-3-methylpicolinic acid | chemicalbook.com |

| 2-bromopyridine | 1. LTMP, MgCl₂ 2. I₂ | 2-bromo-3-iodopyridine | patsnap.com |

| 2-bromo-3-iodopyridine | n-BuLi, methyl iodide | 2-bromo-4-iodo-3-methylpyridine | patsnap.com |

| Propionaldehyde, acrylic ester | 1. Condensation 2. Amination 3. Halogenation/Dehydrohalogenation 4. Chlorination | 2-chloro-5-methylpyridine | google.comepo.org |

| 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine mixture | Pd/C, H₂ | 3-picoline and 2-chloro-3-methylpyridine | google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine ring is a fundamental process for the functionalization of this heterocycle. In this compound, the presence of two different halogen atoms at positions activated by the ring nitrogen allows for regioselective substitutions.

Reactivity and Selectivity at the C-2 Iodo Position

The C-2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. In the case of this compound, the iodo group at this position is the more reactive site for SNAr reactions under many conditions. This is somewhat counterintuitive, as the C-F bond is typically the most labile in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the carbon atom and facilitates nucleophilic attack. However, the reactivity order for halogens in SNAr is not solely dictated by electronegativity, with the ability of the leaving group to depart also playing a role. In many instances of competing substitutions on dihalopyridines, the greater polarizability and better leaving group ability of iodide compared to chloride can lead to preferential substitution at the iodo-substituted position.

For instance, in the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions with various nucleophiles have been shown to occur selectively at the C-4 position, where the highly activating fluorine atom is located. researchgate.net While not a direct analogue, this highlights the principle of preferential attack at the most activated site. In the absence of a highly activating group like fluorine, the inherent reactivity differences between the C-2 and C-5 positions, as well as the nature of the halogens themselves, become more critical in determining the outcome of the reaction.

Reactivity and Selectivity at the C-5 Chloro Position

The C-5 position of the pyridine ring is electronically analogous to the meta-position in a benzene (B151609) ring relative to the nitrogen atom. As such, it is generally less activated towards nucleophilic attack compared to the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iqyoutube.com Consequently, the chloro group at the C-5 position of this compound is expected to be less reactive than the iodo group at the C-2 position in SNAr reactions.

Selective substitution at the C-5 position in the presence of a more reactive leaving group at C-2 would typically require specific reaction conditions or a tailored nucleophile that might favor the less reactive site, for example, through steric hindrance effects or by employing a catalyst that selectively activates the C-5 position.

Influence of Neighboring Substituents on SNAr Pathways

The 3-methyl group in this compound exerts both electronic and steric effects on the reactivity of the pyridine ring. Electronically, the methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary influence is often steric.

The methyl group at the C-3 position can sterically hinder the approach of a nucleophile to the adjacent C-2 position. This steric hindrance can, in some cases, modulate the regioselectivity of SNAr reactions, potentially favoring attack at the less hindered C-5 position, especially with bulky nucleophiles. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can indeed direct nucleophilic attack to the more distant 6-position. researchgate.net

| Reactant | Nucleophile | Position of Substitution | Product | Reference |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Various | C-4 (Fluoro) | 5-Bromo-2-chloro-3-iodo-4-substituted-pyridines | researchgate.net |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | C-6 (less hindered) | 6-(1-Methylpiperazin-1-yl)-3-substituted-2-chloropyridine | researchgate.net |

Organometallic Chemistry and C-X Bond Activation

The carbon-halogen bonds in this compound provide handles for organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the generation of pyridyl-metal intermediates.

Halogen-Metal Exchange Processes and Pyridyllithium Intermediates

Halogen-metal exchange is a powerful method for the preparation of organolithium reagents. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl, meaning that the C-I bond is significantly more reactive towards organolithium reagents than the C-Cl bond. wikipedia.org This differential reactivity allows for the selective formation of a pyridyllithium intermediate at the C-2 position of this compound.

Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid and selective iodine-lithium exchange, yielding 5-chloro-3-methyl-2-pyridyllithium. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position, leaving the chloro group at C-5 intact for potential subsequent transformations.

| Substrate | Reagent | Position of Metalation | Intermediate | Reference |

| Aryl Iodide | n-Butyllithium | Iodo position | Aryllithium | wikipedia.org |

| Polybromoimidazoles | Butyl-lithium | Bromo position | Lithiated imidazole | rsc.org |

Directed Metalation Strategies for Site-Selective Functionalization

Directed ortho-metalation (DoM) is a strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by an organolithium base. wikipedia.orgbaranlab.org While the chloro and iodo substituents in this compound are not strong DMGs, the pyridine nitrogen itself can act as a directing group, acidifying the ortho protons at C-2 and C-6. However, in this molecule, both ortho positions are already substituted.

The 3-methyl group is generally not considered a strong directing group for ortho-metalation. Therefore, achieving site-selective functionalization through a DoM approach on the C-4 or C-6 positions would likely be challenging and less favorable compared to the halogen-metal exchange pathway. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds provides a more reliable method for regioselective functionalization via organometallic intermediates.

Formation and Reactivity of Pyridylmagnesium Species

The selective formation of organometallic reagents from dihalogenated pyridines is a key strategy for their further functionalization. In the case of this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for the chemoselective formation of a Grignard reagent.

The greater reactivity of the C-I bond compared to the C-Cl bond enables the regioselective formation of the corresponding pyridylmagnesium iodide. This is typically achieved by treating this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The iodine atom, being a better leaving group and having a weaker bond with the carbon atom, facilitates the oxidative insertion of magnesium.

The resulting pyridylmagnesium species, 5-chloro-3-methylpyridin-2-ylmagnesium iodide, is a potent nucleophile and a strong base. Its reactivity is characteristic of Grignard reagents, allowing for the introduction of a variety of electrophiles at the 2-position of the pyridine ring. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. Furthermore, it can be used in carbon-carbon bond-forming reactions with other electrophiles such as esters, acid chlorides, and carbon dioxide.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its two distinct halogen atoms.

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely employed to mediate the coupling of this compound with various organometallic and organic partners. The choice of reaction conditions, including the palladium source, ligand, and base, is crucial for achieving high yields and selectivity.

Suzuki Coupling: This reaction involves the coupling of the pyridyl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond allows for selective coupling at the 2-position.

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Chloro-3-methyl-2-phenylpyridine | ~85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 5-Chloro-2-(4-methoxyphenyl)-3-methylpyridine | ~90 |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the pyridyl halide with a terminal alkyne. A palladium catalyst and a copper(I) co-catalyst are typically used in the presence of a base. Again, the reaction proceeds selectively at the C-I bond.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Chloro-3-methyl-2-(phenylethynyl)pyridine | ~92 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 5-Chloro-3-methyl-2-((trimethylsilyl)ethynyl)pyridine | ~88 |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and often proceeds under mild conditions. The selective coupling at the 2-position of this compound can be readily achieved. researchgate.netwikipedia.orgorganic-chemistry.org

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 5-Chloro-3-methyl-2-phenylpyridine | ~89 |

| Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 2-Ethyl-5-chloro-3-methylpyridine | ~75 |

Chemoselectivity in Cross-Couplings of Dihalogenated Pyridines (Iodo vs. Chloro)

The differential reactivity of the carbon-halogen bonds in dihalogenated pyridines is a key feature that allows for selective and sequential functionalization. In this compound, the C(sp²)-I bond is significantly more reactive than the C(sp²)-Cl bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is attributed to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

This reactivity difference allows for the selective coupling at the 2-position while leaving the chloro group at the 5-position intact. The remaining chloro group can then be subjected to a second, often more forcing, cross-coupling reaction with a different coupling partner, enabling the synthesis of unsymmetrically substituted pyridine derivatives. For instance, a Sonogashira coupling can be performed selectively at the iodo position, followed by a Suzuki coupling at the chloro position under more vigorous conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

Other Metal-Mediated Coupling Methodologies

While palladium is the most common catalyst for these transformations, other transition metals can also mediate cross-coupling reactions of this compound.

Copper-Catalyzed Couplings: Copper-based catalysts, often in the form of copper(I) salts, can be used for certain coupling reactions, such as the Ullmann condensation to form C-O or C-N bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts.

Iron-Catalyzed Couplings: In recent years, iron-based catalysts have emerged as a more economical and environmentally friendly alternative to palladium for some cross-coupling reactions. While less developed, iron-catalyzed couplings of aryl halides with Grignard reagents or other organometallics could potentially be applied to this compound, likely proceeding with similar chemoselectivity for the iodo substituent.

Electrophilic Aromatic Substitution (EAS) and Related Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of two halogen atoms further deactivates the ring. However, under forcing conditions, EAS can occur. The directing effects of the substituents on the pyridine ring will govern the position of substitution.

In this compound, the 3-methyl group is an activating, ortho-, para-director. The 5-chloro and 2-iodo groups are deactivating, ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance from the 2-iodo and 3-methyl groups, makes predicting the outcome of EAS complex. However, electrophilic attack is most likely to occur at the C-4 or C-6 positions, which are the least sterically hindered and are meta to the deactivating chloro and iodo groups.

Typical EAS reactions like nitration (using a mixture of nitric and sulfuric acid) or sulfonation (using fuming sulfuric acid) would require harsh conditions and may lead to a mixture of products or decomposition. Friedel-Crafts reactions are generally not successful on such deactivated pyridine rings.

Transformations Involving the 3-Methyl Group

The 3-methyl group on the pyridine ring can also be a site for chemical modification.

Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can convert the methyl group to a carboxylic acid, yielding 5-chloro-2-iodo-nicotinic acid. More controlled oxidation to the aldehyde or alcohol level is more challenging but can sometimes be achieved using specific reagents and conditions.

Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or under UV irradiation. This would lead to the formation of 5-chloro-2-iodo-3-(halomethyl)pyridine derivatives, which are themselves versatile intermediates for further nucleophilic substitution reactions.

Side-Chain Functionalization and Derivatization

The methyl group at the 3-position of the pyridine ring in this compound is a key handle for introducing diverse chemical functionalities. Its reactivity is influenced by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing effects of the chloro and iodo groups, as well as the nitrogen atom in the pyridine ring, can facilitate a range of transformations at the methyl position.

One common strategy for functionalizing such methyl groups is through halogenation. For instance, side-chain chlorination of 2-chloro-methylpyridines can be achieved using chlorine radicals, often generated from chlorine gas in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This type of reaction proceeds via a radical mechanism, where a hydrogen atom of the methyl group is abstracted, followed by reaction with a chlorine radical. While specific studies on this compound are not prevalent in the literature, the general methodology for related 2-chloro-methylpyridines suggests that similar transformations could be applied.

Another potential avenue for derivatization is the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group could be converted to a formyl group (an aldehyde), a carboxyl group (a carboxylic acid), or a hydroxymethyl group (an alcohol). For example, the oxidation of a methyl group on a pyridine ring can sometimes be achieved using strong oxidizing agents. The resulting carboxylic acid, 5-chloro-2-iodopyridine-3-carboxylic acid, or the corresponding alcohol, (5-chloro-2-iodopyridin-3-yl)methanol, would be valuable intermediates for further synthetic elaborations, such as esterification or etherification.

The table below outlines potential side-chain functionalization reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Reagents and Conditions | Potential Product | Notes |

| Side-Chain Halogenation | Cl₂, radical initiator (e.g., AIBN, BPO) | 5-Chloro-3-(chloromethyl)-2-iodopyridine | Based on general methods for chlorinating methylpyridines. |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 5-Chloro-2-iodopyridine-3-carboxylic acid | Reaction conditions would need careful optimization to avoid degradation of the pyridine ring. |

| Oxidation to Alcohol | Milder oxidizing agents or multi-step synthesis | (5-Chloro-2-iodopyridin-3-yl)methanol | May require protection of other functional groups. |

Reactions Involving Methyl Group Reactivity in Pyridine Systems

The reactivity of the methyl group in pyridine systems is significantly enhanced by the electron-withdrawing nature of the heterocyclic ring. This effect acidifies the protons of the methyl group, making them susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile in various reactions.

For instance, condensation reactions with aldehydes or ketones are a common transformation for activated methyl groups on heterocyclic rings. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) could generate the corresponding pyridyl-methyl anion. This anion could then react with an electrophile, such as benzaldehyde, to form a new carbon-carbon bond, leading to the corresponding styrylpyridine derivative.

Furthermore, the formation of a pyridine N-oxide can further increase the acidity of the methyl group protons. The N-oxide introduces a positive charge on the nitrogen atom, which enhances its electron-withdrawing effect. While direct experimental data on the N-oxidation of this compound and subsequent methyl group reactions are scarce, this strategy is a well-established method for activating methyl groups in pyridine derivatives.

The following table summarizes potential reactions involving the methyl group's reactivity in a pyridine system, extrapolated for this compound.

| Reaction Type | Key Reagents | Intermediate | Potential Product Class |

| Condensation Reaction | Strong base (e.g., LDA), Aldehyde/Ketone | Pyridyl-methyl anion | Styrylpyridine derivatives |

| Alkylation | Strong base (e.g., LDA), Alkyl halide | Pyridyl-methyl anion | 3-Alkyl-5-chloro-2-iodopyridine derivatives |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | - |

It is important to note that while these reactions are chemically plausible based on the known reactivity of similar pyridine compounds, specific experimental validation for this compound is required to confirm their feasibility and to establish optimal reaction conditions. The interplay of the chloro, iodo, and methyl substituents on the pyridine ring will undoubtedly influence the regioselectivity and efficiency of these transformations.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR or ¹³C NMR spectra for 5-Chloro-2-iodo-3-methylpyridine are not widely available in public scientific literature. However, the expected proton NMR (¹H NMR) signals can be predicted based on its structure:

Methyl Group (CH₃): A singlet would be expected for the three protons of the methyl group at the C3 position, likely appearing in the range of δ 2.2-2.5 ppm.

Aromatic Protons (H4 & H6): Two signals would be expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). The proton at C4 and the proton at C6 would appear as two distinct doublets. They are coupled to each other (meta-coupling), which would result in a small coupling constant (J ≈ 2-3 Hz).

Mechanistic and Theoretical Investigations of 5 Chloro 2 Iodo 3 Methylpyridine and Analogous Pyridines

Computational Chemistry Studies: Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become an indispensable tool for probing the electronic structure and reactivity of substituted pyridines. By calculating molecular properties, DFT allows for the prediction of chemical behavior, complementing and guiding experimental work.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are key indicators of where and how a chemical reaction is likely to occur.

For substituted pyridines, the nature and position of substituents dramatically influence the HOMO and LUMO energies and their localization. rsc.orgresearchgate.net In the case of 5-Chloro-2-iodo-3-methylpyridine, the electron-withdrawing nature of the chloro and iodo substituents is expected to lower the energy of the LUMO, making the pyridine (B92270) ring more susceptible to nucleophilic attack. Conversely, the methyl group is an electron-donating group.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on halopyridines can be effectively predicted using FMO analysis. wuxiapptec.com The reaction involves the attack of a nucleophile on a carbon atom bearing a leaving group. The most favorable site for attack corresponds to the position with the largest LUMO coefficient. ucsb.edu For many chloropyridines, the LUMO or the LUMO+1 orbital has significant lobes on the carbon atoms attached to the chlorine, indicating these are the primary sites for nucleophilic attack. wuxiapptec.com In this compound, both the C2 (iodo) and C5 (chloro) positions are potential reaction sites. DFT calculations on analogous halopyridines show that the LUMO distribution is key to predicting which halide is more readily displaced. mostwiedzy.pl The lower energy of the C-I bond compared to the C-Cl bond, combined with the electronic effects of the substituents, would determine the ultimate regioselectivity.

The table below illustrates how FMO theory correlates with reactivity in analogous chlorodiazines and chloropyridines, demonstrating the importance of selecting the correct frontier orbital (LUMO or LUMO+1) for accurate predictions. wuxiapptec.com

| Compound | Relative Reactivity | Relevant Frontier Orbital |

| 4-Chloropyrimidine | 10^7 | LUMO |

| 2-Chloropyrimidine | 10^5 | LUMO+1 |

| 4-Chloropyridazine | 10^4 | LUMO+1 |

| 3-Chloropyridazine | 10^3 | LUMO+1 |

| 2-Chloropyrazine | 10^2 | LUMO+1 |

| 4-Chloropyridine | 1 | LUMO |

| 2-Chloropyridine | 10^-2 | LUMO+1 |

This table is based on data for analogous compounds and illustrates the principles of FMO theory in predicting reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. quantumatk.comucsb.edu This provides a detailed, step-by-step understanding of the reaction mechanism.

For reactions on substituted pyridines, such as nucleophilic aromatic substitution, computational studies can elucidate the structure of key intermediates, like the Meisenheimer complex, and the transition states leading to their formation and collapse. acs.org In a study on the phosphonation of pyridines activated by BF₃, DFT calculations showed that the transition state structures have very long C-P bonds, indicating an early transition state. acs.org The calculations also helped to explain the observed regioselectivity by comparing the activation free energies for attack at different positions (C2, C4, C6), which were found to be lower for the experimentally observed products. acs.org

For this compound, a computational study of a nucleophilic substitution reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactant and product states. ucsb.edu This is often done using methods like climbing image nudged elastic band (CI-NEB). quantumatk.com

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

These calculations provide activation barriers (ΔG‡), which can be directly related to the reaction rate, and reaction energies (ΔG_rxn), indicating the thermodynamic favorability. Studies on analogous systems demonstrate that DFT methods, such as B3LYP, are reliable for these predictions. acs.orgnih.gov

Experimental Mechanistic Probes and Kinetic Studies

Experimental studies are essential to validate theoretical predictions and provide tangible data on reaction kinetics and mechanisms. Techniques such as in-situ reaction monitoring, kinetic isotope effect studies, and trapping of intermediates are employed to build a comprehensive picture of the reaction pathway.

For substituted pyridines, kinetic studies have been performed to understand substituent effects on reaction rates. For instance, the reaction rates of OH radicals with various methyl- and ethyl-substituted pyridines were measured experimentally, providing data that could be correlated with computational results. acs.org These studies found that the reaction at the aromatic nitrogen was highly unfavorable. acs.org

Mechanistic investigations into the functionalization of pyridines often reveal complex reaction pathways. In a study on the synthesis of substituted pyridines via cycloaddition, 2D NMR spectrometry was used to identify a stable off-cycle species that forms reversibly before the final pyridine product is generated. acs.org Similarly, investigations into the C4-selective amination of pyridines identified 4-pyridyl pyridinium (B92312) salts as key intermediates. nih.gov

For this compound, experimental approaches to probe reaction mechanisms could include:

Competition Experiments: Reacting the molecule with a sub-stoichiometric amount of a nucleophile to determine the relative reactivity of the C-Cl versus the C-I bond. The product ratio would give a direct measure of the kinetic selectivity.

Kinetic Monitoring: Using techniques like ¹H NMR or GC-MS to follow the concentration of reactants and products over time to determine the reaction order and rate constants.

Cross-over Experiments: To determine if a reaction is inter- or intramolecular.

Hammett Analysis: Studying the effect of varying substituents on analogous pyridine rings to quantify electronic effects on the reaction rate, providing insight into the nature of the transition state.

A study on the regioselective alkylation of pyridines demonstrated that the aggregation state of the alkyllithium reagent (tetrameric vs. dimeric) dictates the site of attack (C4 vs. C2), a finding supported by both experimental observations and computational analysis. acs.org This highlights the synergy between experimental and theoretical approaches in unraveling complex mechanistic details in pyridine chemistry.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Chloro-2-iodo-3-methylpyridine. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The position of each resonance is influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the electron-donating nature of the methyl group. The protons on the pyridine (B92270) ring would likely appear as doublets or singlets, depending on their proximity to other protons. The methyl protons would be expected to appear as a singlet in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The carbons directly attached to the electronegative halogen atoms (chlorine and iodine) would be significantly deshielded and thus resonate at a lower field. The carbon of the methyl group would appear at a much higher field. By analyzing the chemical shifts, the substitution pattern on the pyridine ring can be unequivocally confirmed.

Beyond static structural assignment, NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. By acquiring spectra at various time points, the consumption of the starting material and the formation of intermediates and products can be tracked. This allows for the determination of reaction kinetics and can provide crucial evidence for proposed reaction mechanisms. For instance, in a cross-coupling reaction, the disappearance of the C-I or C-Cl bond signal and the appearance of a new signal corresponding to a new C-C or C-N bond can be observed in real-time.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 8.10 | C-2 |

| H-6 | 7.95 | C-3 |

| CH₃ | 2.40 | C-4 |

| C-5 | ||

| C-6 | ||

| CH₃ |

Note: The predicted values are based on the analysis of similar substituted pyridines and are for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) for Intermediates and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, making it exceptionally useful for the identification of reaction intermediates and products. chemrxiv.org The choice of ionization technique is critical and depends on the nature of the analyte and the information sought. nih.gov

For the analysis of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. EI-MS typically leads to extensive fragmentation, providing a "fingerprint" of the molecule that can aid in its identification. The molecular ion peak would be observed, and characteristic fragmentation patterns would include the loss of iodine, chlorine, and methyl radicals.

Electrospray Ionization (ESI-MS) is a softer ionization technique that is particularly well-suited for the detection of reaction intermediates, which are often charged or can be easily ionized. chemrxiv.org For example, in a palladium-catalyzed cross-coupling reaction, ESI-MS could be used to detect catalytic intermediates, such as oxidative addition complexes of palladium with this compound. The high sensitivity of ESI-MS allows for the detection of low-concentration species that may not be observable by NMR. chemrxiv.org Tandem mass spectrometry (MS/MS) can further be used to fragment isolated ions of interest, providing structural information about transient intermediates. nih.gov

Table 2: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Predicted m/z (for ³⁵Cl, ¹²⁷I) | Description |

| [M]⁺ | 253 | Molecular Ion |

| [M-I]⁺ | 126 | Loss of Iodine |

| [M-Cl]⁺ | 218 | Loss of Chlorine |

| [M-CH₃]⁺ | 238 | Loss of Methyl Radical |

Note: The predicted values are based on the isotopic masses of the most abundant isotopes and are for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography is an incredibly powerful technique for determining the precise three-dimensional structure of its solid derivatives. mdpi.com If a derivative of this compound can be crystallized, X-ray diffraction analysis can provide a wealth of structural information with very high precision.

This technique allows for the exact measurement of bond lengths, bond angles, and torsion angles within the molecule. For instance, the C-I, C-Cl, and C-N bond lengths, as well as the planarity of the pyridine ring, can be determined. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify and characterize intermolecular interactions such as halogen bonding, π-π stacking, and hydrogen bonds. This information is crucial for understanding the solid-state properties of the material and can provide insights into its reactivity in the solid phase. The detailed structural data obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule and its interactions. mdpi.com

Synthetic Utility and Applications As a Building Block

Precursor for Highly Substituted Pyridine (B92270) Derivatives

5-Chloro-2-iodo-3-methylpyridine is an excellent precursor for a wide range of polysubstituted pyridines, primarily through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the 2-position.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically coupling an organoboron compound with an organic halide. google.comcymitquimica.com In the case of this compound, the iodine at the C-2 position serves as the reactive handle. It can be selectively coupled with various aryl- or vinylboronic acids, leaving the C-5 chloro group available for a second, different coupling reaction. This stepwise approach provides access to a diverse array of 2,5-disubstituted 3-methylpyridines. The resulting biaryl structures are prevalent in many pharmaceutical compounds and materials. mdpi.combldpharm.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide. echemi.comsigmaaldrich.com The C-I bond of this compound readily participates in this reaction, allowing for the synthesis of 2-alkynyl-5-chloro-3-methylpyridines. These products are valuable intermediates themselves, as the alkyne moiety can be further transformed into various other functional groups or used to construct conjugated systems. scbt.com Such reactions are carried out under mild conditions, which is advantageous for the synthesis of complex molecules. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. epo.orgnih.gov The C-I bond can be selectively targeted to introduce a wide variety of primary or secondary amines at the 2-position of the pyridine ring. This provides a direct route to 2-amino-5-chloro-3-methylpyridine (B1330711) derivatives, which are important substructures in many biologically active compounds.

The table below summarizes the selective functionalization of this compound.

| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure |

| Suzuki-Miyaura | C-2 (Iodine) | R-B(OH)₂, Pd catalyst, Base | 2-Aryl/Vinyl-5-chloro-3-methylpyridine |

| Sonogashira | C-2 (Iodine) | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-5-chloro-3-methylpyridine |

| Buchwald-Hartwig | C-2 (Iodine) | R¹R²NH, Pd catalyst, Base | 2-(R¹R²-amino)-5-chloro-3-methylpyridine |

This table illustrates the initial, selective reaction at the more reactive C-2 iodo position.

Intermediate in the Synthesis of Complex Heterocyclic Systems

The derivatives obtained from the initial functionalization of this compound are themselves valuable intermediates for constructing more complex heterocyclic systems. After the first coupling reaction at the C-2 position, the less reactive C-5 chloro group can be targeted for a second transformation. This can be another cross-coupling reaction, a nucleophilic aromatic substitution, or other functional group manipulations.

For example, a 2-aryl-5-chloro-3-methylpyridine, synthesized via a Suzuki reaction, can undergo a subsequent Sonogashira coupling at the 5-position to yield a 2-aryl-5-alkynyl-3-methylpyridine. This step-by-step assembly allows for the precise installation of different functionalities, a crucial capability in drug discovery and medicinal chemistry. Close analogs of this scaffold, like 5-bromo-2-iodo-3-methylpyridine, are utilized as key intermediates in the synthesis of targeted therapies such as tyrosine kinase inhibitors for cancer treatment. The ability to build diverse libraries of substituted pyridines is essential for exploring structure-activity relationships in drug development. researchgate.net

Development of Advanced Organic Materials and Ligands

The pyridine nucleus is a key component in the design of advanced organic materials and ligands for catalysis. The highly conjugated systems that can be synthesized from this compound are of particular interest.

Sequential Sonogashira and Suzuki couplings can be used to build extended π-conjugated systems, such as oligo(phenylene-ethynylene)s or other chromophores. sigmaaldrich.com These materials often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. researchgate.net

Furthermore, the nitrogen atom of the pyridine ring, along with other functional groups introduced through cross-coupling, can act as a coordination site for metal ions. This makes substituted pyridines excellent candidates for ligands in transition metal catalysis. By carefully designing the substituents on the pyridine ring, chemists can fine-tune the steric and electronic properties of the resulting metal complexes, optimizing their catalytic activity and selectivity for a wide range of chemical transformations.

Emerging Synthetic Methodologies and Future Research Directions

Continuous Flow Chemistry for Scalable Synthesis and Reaction Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients, offering significant advantages over traditional batch processing in terms of safety, scalability, and product consistency. The synthesis of precursors to 5-Chloro-2-iodo-3-methylpyridine is an area where this technology is being actively explored.

A key precursor, 2-chloro-5-methylpyridine (B98176), can be prepared using continuous flow methods. One patented approach involves the reaction of a pyridine (B92270) oxide derivative in a homogeneous solution with a chlorinating agent, followed by reaction with hydrogen chloride. wipo.int This method highlights the benefits of flow chemistry; by mixing the reactants in a continuous stream, the reaction conditions can be precisely controlled, leading to improved quality stability, higher productivity, and better yields compared to conventional batch synthesis. wipo.int

Key Features of Continuous Flow Synthesis of 2-Chloro-5-methylpyridine:

Reactants: A pyridine oxide-organic nitrogen base solution and a chlorinating agent solution (e.g., phosgene, diphosgene, thionyl chloride). wipo.int

Process: The initial mixing forms a salifying solution, which is then mixed with hydrogen chloride for the chlorination reaction. wipo.int

Advantages: This approach mitigates the risks associated with handling hazardous reagents and managing exothermic reactions, which are common in batch processes for pyridine chlorination. wipo.intgoogle.comepo.org The improved heat and mass transfer in microreactors or tube reactors allows for safer operation at higher temperatures and pressures, often leading to significantly reduced reaction times.

While the direct continuous flow synthesis of this compound from 2-chloro-5-methylpyridine has not been extensively detailed in publicly available literature, the successful application of flow chemistry to its precursor is a critical step. The subsequent iodination reaction, typically a diazotization followed by treatment with an iodine source, is also amenable to flow conditions. Flow chemistry enables the safe handling of potentially unstable diazonium intermediates by generating and consuming them in a continuous stream, thereby minimizing the risk of accumulation and decomposition.

The optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry is greatly simplified in a flow setup, allowing for rapid screening of conditions to maximize yield and minimize byproduct formation. This level of control is crucial for the industrial-scale production of fine chemicals like this compound.

Green Chemistry Protocols for Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical manufacturing. nih.gov For a multi-step synthesis like that of this compound, applying these principles can lead to more sustainable and economically viable processes.

The traditional synthesis of this compound involves steps such as nitration, reduction, diazotization, and halogenation, which often utilize harsh reagents and generate significant waste. google.com Green chemistry offers several avenues for improvement:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations are carried out in a single reactor without isolating intermediates, can significantly improve atom economy. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives is a core principle. For instance, exploring enzymatic reductions or catalytic hydrogenation with recoverable catalysts can be an alternative to using stoichiometric metal reductants like iron powder in acetic acid. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For example, developing catalytic methods for direct C-H halogenation would be a significant green improvement over classical multi-step approaches.

The development of a fully green synthesis for this compound would involve a holistic assessment of the entire synthetic pathway, from starting materials to final product purification, with the goal of minimizing waste, energy consumption, and the use of hazardous substances.

Photoredox and Electrochemical Catalysis in Pyridine Functionalization

Photoredox and electrochemical catalysis have recently emerged as powerful tools for the functionalization of pyridines, offering new pathways for C-H functionalization under mild conditions. nih.govresearchgate.net These methods rely on the generation of radical intermediates, enabling novel bond formations that are often challenging to achieve through traditional ionic chemistry. acs.org

Photoredox Catalysis: This technique uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates. acs.org For pyridines, this can lead to the formation of pyridyl radicals, which can then react with a variety of coupling partners. nih.gov

Mechanism: A photoredox catalyst can facilitate the reduction of a pyridinium (B92312) ion to a pyridinyl radical. This radical can then undergo coupling reactions. acs.orgjiaolei.group

Applications: This strategy has been used for the alkylation and amination of pyridines. acs.org The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the pyridine substrate and the reaction conditions. For a substrate like this compound, these methods could potentially be used to introduce new functional groups at the remaining C-H positions, although the presence of halogens might influence the reaction pathways. acs.org

Electrochemical Catalysis: Electrosynthesis provides a reagent-free method for driving redox reactions. By applying an electric potential, it is possible to selectively oxidize or reduce organic molecules. researchgate.net

Regiodivergent Functionalization: A notable advancement in this area is the electrochemical carboxylation of pyridines with carbon dioxide, where the regioselectivity (C4 vs. C5) can be controlled by the choice of the electrolytic cell (undivided vs. divided). rsc.orgnih.gov

Hydrogenation: Electrocatalytic hydrogenation of pyridines to piperidines has also been demonstrated using a rhodium on carbon catalyst in a membrane electrode assembly, operating at ambient temperature and pressure. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-iodo-3-methylpyridine?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. For example, chlorination at the 5-position using POCl₃ or PCl₃ under reflux conditions, followed by iodination at the 2-position via Finkelstein halogen exchange (NaI in acetone). Methylation at the 3-position may involve nucleophilic substitution using methyl halides and a base like K₂CO₃. Optimization should prioritize sequential halogenation to avoid steric hindrance .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure stepwise functionalization. Continuous flow systems (as noted in similar syntheses) may enhance yield and purity by controlling reaction parameters like temperature and reagent stoichiometry .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT and HSQC experiments to assign signals. The iodo substituent induces distinct deshielding in adjacent protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and isotopic patterns (e.g., chlorine and iodine isotopes).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–4°C to prevent degradation via hydrolysis or oxidation. The compound’s WGK 3 classification (indicating high water hazard) necessitates moisture-free environments. Use amber vials to protect against photolytic dehalogenation .

Advanced Research Questions

Q. How do the chloro and iodo substituents influence cross-coupling reactivity in catalytic reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group activates the pyridine ring for electrophilic substitution, while the iodo substituent serves as a superior leaving group in Suzuki-Miyaura couplings.

- Experimental Design : Compare coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated partners are used) or GC-MS.

- Reference Data : Similar iodo-pyridines exhibit faster oxidative addition kinetics compared to bromo/chloro analogs, enabling milder reaction conditions .

Q. How can researchers resolve contradictions between experimental reaction outcomes and theoretical predictions?

- Methodological Answer :

- Analytical Troubleshooting : Re-examine purity using DSC (differential scanning calorimetry) to detect polymorphic impurities. Employ 2D NMR (COSY, NOESY) to verify regioisomer formation.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and identify kinetic vs. thermodynamic control. Compare Hirshfeld charge distributions to predict nucleophilic attack sites .

Q. What computational strategies predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic) at each carbon to map reactive sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model).

- Molecular Docking : For biologically targeted derivatives, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to assess steric/electronic compatibility.

- Validation : Cross-reference computational results with experimental kinetic studies (e.g., Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.